Potassium octyl hydrogen phosphate
Description
Nomenclature and Molecular Architecture
Potassium octyl hydrogen phosphate (B84403) is systematically known by its IUPAC name, potassium;octyl hydrogen phosphate. researchgate.net It belongs to the class of organic compounds known as alkyl phosphates, which are esters of phosphoric acid. cosmeticsinfo.orgwikipedia.org The molecular structure of potassium octyl hydrogen phosphate is characterized by a central phosphorus atom bonded to four oxygen atoms in a tetrahedral geometry. libretexts.org One of these oxygen atoms is double-bonded to the phosphorus, another is bonded to an eight-carbon alkyl chain (the octyl group), and the remaining two oxygen atoms are available to form ionic bonds. In this specific compound, one of these oxygens is bonded to a hydrogen atom, and the other forms an ionic bond with a potassium ion (K+), resulting in a salt. vulcanchem.com
This unique molecular architecture, featuring a hydrophilic phosphate "head" and a hydrophobic octyl "tail," imparts amphiphilic properties to the molecule. vulcanchem.com This dual nature allows it to be effective at interfaces between polar and non-polar substances. The synthesis of this compound typically involves the esterification of octanol (B41247) with phosphoric acid, followed by neutralization with potassium hydroxide (B78521). researchgate.netevitachem.com
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
|---|---|
| IUPAC Name | potassium;octyl hydrogen phosphate researchgate.net |
| CAS Number | 41989-08-6 guidechem.com |
| Molecular Formula | C8H18KO4P guidechem.com |
| Synonyms | Phosphoric acid, monooctyl ester, monopotassium salt; Kaliumoctylhydrogenphosphat guidechem.com |
Significance and Research Relevance in Contemporary Chemistry
The primary significance of this compound in contemporary chemistry lies in its function as a surfactant and emulsifying agent. evitachem.com Its amphiphilic nature enables it to reduce surface tension at the interface between liquids, or between a liquid and a solid. ontosight.ai This property is leveraged in a variety of research and industrial applications.
In the field of materials science and engineering, it is utilized in the formulation of industrial cleaners and detergents due to its ability to disrupt and solubilize grease and oil. vulcanchem.comontosight.ai It is also employed in agricultural formulations as an adjuvant to improve the spreading of pesticides on plant surfaces. vulcanchem.com Research in enhanced oil recovery has explored the use of alkyl phosphates like this compound for their ability to alter the properties of oil-water interfaces, potentially improving oil extraction efficiency. elpub.ru
Furthermore, in biomedical and biochemical research, its surfactant properties are valuable for solubilizing membrane proteins and lipids, which is a crucial step for their isolation and characterization. ontosight.ai The compound is also investigated in pharmaceutical formulations to enhance the solubility of poorly water-soluble drug molecules, thereby potentially increasing their bioavailability. vulcanchem.com Its use in cosmetics as an emulsifier is also a significant application. cosmeticsinfo.org
Table 2: Research and Industrial Applications of this compound
| Field | Application |
|---|---|
| Materials Science | Industrial cleaners, detergents, corrosion inhibitors vulcanchem.comontosight.ai |
| Agriculture | Pesticide adjuvants vulcanchem.com |
| Petroleum Industry | Enhanced oil recovery elpub.ru |
| Biochemistry | Solubilization of membrane proteins ontosight.ai |
| Pharmaceutics | Solubilizer for hydrophobic drugs vulcanchem.com |
| Cosmetics | Emulsifying agent cosmeticsinfo.org |
Historical Development of Alkyl Phosphate Research
The study of alkyl phosphates is a subset of the broader field of organophosphorus chemistry, which has its roots in the 19th century. One of the earliest reports of an organophosphate synthesis was by the French chemist Jean Louis Lassaigne in 1820, who reacted ethanol (B145695) with phosphoric acid. nih.gov In 1854, Philippe de Clermont synthesized tetraethyl pyrophosphate (TEPP), which was later identified as a cholinesterase inhibitor. researchgate.netneptjournal.com The late 19th century saw further foundational work by chemists like August Michaelis, who investigated reactions of phosphorus trichloride (B1173362) with alcohols. mdpi.com
The 20th century witnessed a rapid expansion in organophosphorus chemistry, largely driven by the work of the German chemist Gerhard Schrader and his team in the 1930s and 1940s. researchgate.netwikipedia.org While their research led to the development of highly toxic nerve agents, it also laid the groundwork for the synthesis of a vast number of organophosphate compounds with a wide range of applications, including insecticides. nih.govwikipedia.org
The use of alkyl phosphates as surfactants and in other industrial applications began to grow in the mid-20th century. researchgate.net Researchers recognized that by varying the length of the alkyl chain and the degree of esterification, they could tailor the properties of these compounds for specific purposes, such as emulsification, wetting, and detergency. elpub.ruresearchgate.net This led to the development and commercialization of a diverse array of alkyl phosphate surfactants for use in cosmetics, cleaning products, and various industrial processes. cosmeticsinfo.orgresearchgate.net The ongoing research into alkyl phosphates continues to explore new applications and refine their synthesis and performance. researchgate.net
Structure
3D Structure of Parent
Properties
CAS No. |
41989-08-6 |
|---|---|
Molecular Formula |
C8H18KO4P |
Molecular Weight |
248.30 g/mol |
IUPAC Name |
potassium;octyl hydrogen phosphate |
InChI |
InChI=1S/C8H19O4P.K/c1-2-3-4-5-6-7-8-12-13(9,10)11;/h2-8H2,1H3,(H2,9,10,11);/q;+1/p-1 |
InChI Key |
VMUBRIXOHLRVGV-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCOP(=O)(O)[O-].[K+] |
Origin of Product |
United States |
Synthetic Pathways and Advanced Preparative Methodologies for Potassium Octyl Hydrogen Phosphate
Esterification Reactions for Monooctyl Phosphate (B84403) Synthesis
The foundational step in producing potassium octyl hydrogen phosphate is the synthesis of its precursor, monooctyl phosphate. This is typically accomplished through direct esterification reactions involving octanol (B41247) and a suitable phosphorylating agent.
Classical Esterification of Octanol with Phosphoric Acid
The direct esterification of octanol with phosphoric acid represents a classical and straightforward approach to producing a mixture of octyl phosphates. This reaction, however, typically results in a mixture of mono-, di-, and trialkyl esters, along with unreacted phosphoric acid and octanol. researchgate.net The distribution of these products is highly dependent on the reaction conditions.
A typical procedure involves heating n-octanol with 85% phosphoric acid in the presence of a water-entraining agent like toluene and a basic catalyst. researchgate.net The reaction proceeds by heating the mixture to reflux, with the water of reaction being continuously removed to drive the equilibrium towards the ester products. researchgate.net The temperature of the reaction can rise from approximately 130°C to over 180°C during the course of the water separation. researchgate.net
The selection of a basic additive can influence the final product composition. For instance, the use of dimethyl cocosamine as a catalyst in the reaction of 1.5 moles of n-octanol with 1.0 mole of phosphoric acid has been shown to yield a product mixture containing 34.0% monoalkyl ester, 42.2% dialkyl ester, and 11.8% trialkyl ester. researchgate.net
Table 1: Product Distribution in the Direct Esterification of n-Octanol with Phosphoric Acid researchgate.net
| Component | Percentage in Final Product |
|---|---|
| Monoalkyl Ester | 34.0% |
| Dialkyl Ester | 42.2% |
| Trialkyl Ester | 11.8% |
| o-Phosphoric Acid | 3.4% |
| Dimethyl Cocosamine | 8.4% |
A variation of this method involves the use of phosphorus pentoxide (P₂O₅) as the phosphorylating agent. This highly reactive compound readily forms phosphate esters with alcohols. Optimal conditions for the preparation of octyl phosphoric ester using this method include a molar ratio of octanol to phosphorus pentoxide between 2.5:1 and 3.5:1, a reaction time of 3-4 hours, and a controlled temperature of 60-70°C. researchgate.net
Synthesis via Phosphorus Oxychloride and Subsequent Hydroxide (B78521) Neutralization
A more controlled method for the synthesis of monooctyl phosphate, which can then be neutralized to the desired potassium salt, involves the use of phosphorus oxychloride (POCl₃). epo.org This highly reactive reagent allows for a more selective phosphorylation of the alcohol. The reaction with alcohols and phenols using phosphorus oxychloride yields phosphate esters. byjus.com
The synthesis is a two-step process. In the first step, one mole of octanol is reacted with one mole of phosphorus oxychloride. This reaction is typically carried out at a low temperature to control the exothermic reaction and prevent the formation of byproducts. The reaction yields octyl phosphoryl dichloride and hydrogen chloride gas.
Step 1: Phosphorylation of Octanol
The intermediate, octyl phosphoryl dichloride, is then subjected to hydrolysis under carefully controlled conditions. The two chlorine atoms are replaced by hydroxyl groups, forming monooctyl phosphate.
Step 2: Hydrolysis of Octyl Phosphoryl Dichloride
Finally, the resulting monooctyl phosphate is neutralized with a stoichiometric amount of potassium hydroxide to yield this compound.
Exploration of Alternative and Emerging Synthetic Approaches
Beyond the classical methods, research into alternative and more refined synthetic strategies continues, aiming for higher yields of the desired monoester, improved purity, and more sustainable processes.
Stoichiometrically Controlled Neutralization Reactions for Phosphate Esters
The final step in the synthesis of this compound is the neutralization of the acidic monooctyl phosphate. The control of stoichiometry in this step is crucial to obtain the desired product. Monooctyl phosphate is a dibasic acid, meaning it has two acidic protons that can be neutralized.
To produce this compound, a single equivalent of a potassium base, such as potassium hydroxide (KOH), is reacted with the monooctyl phosphate. This results in the neutralization of one of the acidic protons, yielding the monopotassium salt.
Neutralization Reaction:
The use of an approximately stoichiometric amount of the hydroxide is key to ensuring the complete formation of the desired salt. google.com The total acid number of the crude phosphate ester can be determined to calculate the precise amount of neutralizing agent required. google.com The neutralization reaction is typically carried out in an aqueous solution, and the final product can be obtained by drying under reduced pressure. google.com If two equivalents of potassium hydroxide were used, the resulting product would be dipotassium octyl phosphate. Therefore, careful control of the molar ratio of the phosphate ester to the base is essential for the selective synthesis of the hydrogen phosphate salt.
Emulsion Polymerization Techniques in Phosphate Ester Formation
A review of the scientific literature indicates that while phosphate esters, including this compound, are widely used as surfactants and stabilizers in emulsion polymerization processes, this technique is not a method for the synthesis of the phosphate ester itself. Emulsion polymerization is a process used to create polymers from monomers in an aqueous emulsion, and the phosphate ester acts as an emulsifying agent to stabilize the monomer droplets and the resulting polymer particles. There is no evidence to suggest that the process of emulsion polymerization is utilized to form the phosphate ester bond between octanol and a phosphate group.
Reactions of Fatty Alcohols with Polyphosphoric Acid Derivatives
Polyphosphoric acid (PPA) is another effective phosphorylating agent for the synthesis of alkyl phosphates. researchgate.netgoogle.com PPA is a mixture of orthophosphoric acid and linear phosphoric acid polymers and is a powerful dehydrating agent. rsc.org The reaction of octanol with polyphosphoric acid can be controlled to favor the formation of the monoester.
This reaction is typically carried out at a relatively low temperature and may be catalyzed in the presence of a solvent. google.com The process can involve reacting the fatty alcohol with polyphosphoric acid, followed by the addition of phosphorus pentoxide to adjust the final product composition. google.com One advantage of using polyphosphoric acid is that it can lead to a high ratio of monoalkyl phosphate to dialkyl phosphate in the final product. google.com The reaction is generally conducted at temperatures between 40°C and 120°C to achieve a suitable reaction rate while minimizing the decomposition of the resulting esters. google.com
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Monooctyl phosphate |
| Octanol |
| Phosphoric acid |
| Toluene |
| Dimethyl cocosamine |
| Phosphorus pentoxide |
| Phosphorus oxychloride |
| Octyl phosphoryl dichloride |
| Hydrogen chloride |
| Potassium hydroxide |
| Polyphosphoric acid |
| Monooctyl phosphoryl dichloride |
Stepwise Synthesis via Monoalkyl Phosphate Intermediates
The synthesis of this compound often proceeds through the formation of its corresponding acid, mono-octyl hydrogen phosphate, as a key intermediate. The direct phosphorylation of octanol presents a significant challenge, as the reaction with common phosphorylating agents like phosphorus pentoxide (P₂O₅) or phosphorus oxychloride (POCl₃) typically results in a non-discreet mixture of mono-, di-, and tri-octyl phosphates, along with unreacted alcohol and other byproducts researchgate.netgoogle.comgoogle.com. Therefore, stepwise methodologies are employed to enhance the selectivity towards the desired monoalkyl phosphate.
A primary and widely utilized method is the direct esterification of octanol with phosphoric acid (H₃PO₄), often facilitated by a catalyst such as sulfuric acid. evitachem.comevitachem.com This reaction is carefully controlled to favor the formation of the monoester. The resulting octyl hydrogen phosphate is then neutralized with a stoichiometric amount of potassium hydroxide (KOH) to yield the final product, this compound evitachem.com.
Another established pathway involves the reaction of octanol with phosphorus pentoxide (P₂O₅) elpub.ru. This method also characteristically produces a mixture of mono- and di-alkyl phosphates google.com. To improve the yield of the monoalkyl intermediate, a specific, sequential four-step process has been developed. This process involves:
Introduction of the alcohol (octanol) into a reaction vessel, sometimes mixed with tetrasodium pyrophosphate.
Addition of a stoichiometric amount of P₂O₅.
Sequential or continuous addition of water, hydrogen peroxide, a stoichiometric excess of P₂O₅, and more alcohol. The excess P₂O₅ helps to limit the formation of the di-alkyl phosphate diester google.com.
A final addition of hydrogen peroxide to improve the color of the product google.com.
This controlled, stepwise addition of reagents allows for greater command over the reaction, leading to a product with a higher mono-alkyl phosphate content, which can exceed 70% by weight google.com. The mono-octyl phosphate intermediate is then isolated before being neutralized with potassium hydroxide to produce this compound.
Microwave-Assisted Esterification as a Green Chemistry Approach
In alignment with the principles of green chemistry, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for chemical transformations. This technology offers significant advantages over conventional heating methods, including dramatically reduced reaction times, lower energy consumption, cleaner reaction profiles, and often improved product yields nih.govbeilstein-journals.org.
While specific literature on the microwave-assisted synthesis of this compound is not extensively detailed, the principles can be applied from related syntheses of phosphate esters and potassium salts nih.govresearchgate.net. The general approach involves the esterification of octanol with a phosphorylating agent in a sealed vessel under microwave irradiation. The reaction's efficiency is enhanced as microwaves directly and uniformly heat the reaction mixture, leading to rapid energy transfer and a significant acceleration of the reaction rate beilstein-journals.org.
This methodology avoids the need for high-boiling-point solvents and prolonged reaction times associated with conventional heating. For instance, the synthesis of potassium carboxylates has been successfully achieved via microwave-assisted hydrolysis at 180°C for only 20 minutes nih.gov. Similarly, the synthesis of triaryl phosphates has been accomplished using microwave irradiation, highlighting the suitability of this technique for forming P-O bonds researchgate.net. A proposed microwave-assisted route for this compound would involve reacting octanol and a phosphorylating agent (e.g., polyphosphoric acid) in a microwave reactor, followed by neutralization with potassium hydroxide. This approach would represent a more sustainable and efficient alternative to traditional synthetic protocols.
Optimization of Reaction Conditions and Yields in this compound Synthesis
Optimizing reaction parameters is critical for maximizing the yield and purity of this compound while minimizing byproducts. Key variables that are typically manipulated include temperature, reaction time, reagent stoichiometry, and catalyst choice.
For the conventional esterification of octanol with phosphoric acid, the reaction temperature is a crucial factor. Controlled heating is necessary to drive the reaction towards completion, with temperatures often cited in the range of 150-200°C evitachem.comevitachem.com. In syntheses utilizing P₂O₅, optimal temperatures may be lower; for example, the synthesis of stearyl acid phosphate, a related long-chain alkyl phosphate, was optimized in a range of 80-85°C google.com.
The molar ratio of the phosphorylating agent to the alcohol is another key parameter. To favor the formation of the monoester, a stoichiometric excess of the phosphorylating agent is often used. A Chinese patent details a method using a mixture of phosphoric acid and P₂O₅ as the phosphorylating agent, where a molar ratio of alcohol to phosphorylating agent of 1-1.5:1 under vacuum conditions (0.02-0.08 MPa) at 70-120°C resulted in a high content of the monoester product google.com.
In microwave-assisted methods, optimization involves adjusting power, temperature, and time. As a reference, the synthesis of potassium carboxylates was optimized by varying the base equivalents, temperature, and time, with the best results obtained at 180°C for 20 minutes using 3.0 equivalents of potassium carbonate nih.gov. Similar optimization studies would be essential for developing a high-yield microwave protocol for this compound.
The table below summarizes key parameters and their effects on the synthesis of alkyl phosphate monoesters.
| Parameter | Condition / Value | Effect on Synthesis | Reference |
| Temperature | 80-85°C (with P₂O₅) | Optimized for high mono-content of stearyl acid phosphate. | google.com |
| 70-120°C (with H₃PO₄/P₂O₅) | Optimal range for high monoester selectivity under vacuum. | google.com | |
| 150-200°C (with H₃PO₄) | Typical range required for direct esterification. | evitachem.com | |
| Reagent Ratio | Stoichiometric excess of P₂O₅ | Limits the formation of di-alkyl phosphate byproducts. | google.com |
| Alcohol:Phosphorylating Agent (1-1.5:1) | High selectivity for monoester product. | google.com | |
| Pressure | 0.02-0.08 MPa (Vacuum) | Used in conjunction with optimized temperature for high yields. | google.com |
| Catalyst | Sulfuric Acid | Commonly used to facilitate direct esterification. | evitachem.com |
Strategies for High Purity Preparation and Isolation
The isolation and purification of this compound are crucial steps to remove unreacted starting materials, catalysts, and undesired byproducts such as di-octyl phosphate and various pyrophosphates google.comevitachem.com. The strategy employed depends on the scale of the synthesis and the required purity of the final product.
On an industrial scale, purification typically involves standard techniques such as filtration to remove solid impurities and distillation to separate components based on boiling points evitachem.com.
A common challenge is the separation of the desired mono-alkyl phosphate from the di-alkyl phosphate byproduct google.com. Solvent extraction is an effective laboratory and industrial technique for this separation. This process leverages the differential solubility of the mono- and di-esters in a two-phase solvent system, allowing for their selective separation google.com.
For achieving high purity, particularly for applications in materials science or as a pharmaceutical culture medium, crystallization is a preferred method. A patented process for high-purity potassium dihydrogen phosphate provides a relevant model. This process involves:
Neutralization of the acid intermediate.
Centrifugal dehydration to isolate the crude salt.
Rinsing or washing the crystals with deionized water to remove soluble impurities.
A second dehydration step.
Drying the final product, for instance, in a fluidized bed, to obtain a high-purity crystalline solid google.com.
For difficult-to-crystallize alkyl phosphates, which can be amorphous or sticky, forming a specific salt, such as the sodium or potassium salt, can often facilitate crystallization from aqueous or mixed-solvent systems researchgate.net. Additionally, advanced purification techniques like chromatography on strong anion-exchange resins can be employed for laboratory-scale purification to achieve very high purity by separating the monoester from other anionic species researchgate.net.
The table below outlines various purification strategies for alkyl phosphates and their salts.
| Purification Technique | Description | Target Impurities Removed | Reference |
| Filtration | Solid-liquid separation. | Unreacted solid reagents, solid byproducts. | evitachem.com |
| Distillation | Separation based on boiling point differences. | Solvents, unreacted octanol, volatile impurities. | evitachem.com |
| Solvent Extraction | Differential partitioning between immiscible solvents. | Di-alkyl phosphates, free phosphoric acid. | google.com |
| Crystallization & Rinsing | Precipitation of pure solid from a supersaturated solution, followed by washing. | Soluble impurities, unreacted starting materials. | google.comresearchgate.net |
| Anion-Exchange Chromatography | Separation based on ionic interaction with a stationary phase. | Di-alkyl phosphates, pyrophosphates, other anionic species. | researchgate.net |
Fundamental Chemical Reactivity and Mechanistic Investigations of Potassium Octyl Hydrogen Phosphate
Hydrolysis Kinetics and Reaction Pathways
The hydrolysis of phosphate (B84403) esters, involving the cleavage of either the phosphorus-oxygen (P-O) or carbon-oxygen (C-O) bond, is a fundamental reaction with significant implications. The stability and breakdown pathways of these molecules are highly dependent on the surrounding chemical environment.
Influence of pH and Aqueous Environment on Hydrolysis Rate
The rate of hydrolysis of alkyl phosphate monoesters is profoundly influenced by pH due to the different protonation states of the phosphate group. nih.govscience.gov The phosphate monoester can exist in a dianionic (RO-PO₃²⁻), monoanionic (RO-PO₃H⁻), or neutral form, each exhibiting different reactivity.
Dianionic Form (High pH): In alkaline solutions, the dianionic form is predominant. This form is generally very resistant to hydrolysis. The negative charges on the non-bridging oxygen atoms repel incoming nucleophiles, such as hydroxide (B78521) ions, making the phosphorus atom less electrophilic. researchgate.net
Monoanionic Form (Near-Neutral pH): The monoanionic form, prevalent around neutral pH, is significantly more reactive than the dianion. researchgate.net This enhanced reactivity is attributed to the ability of the proton on one of the phosphate oxygens to act as an intramolecular catalyst, facilitating the departure of the octyl alcohol (octanol) leaving group. researchgate.net
Neutral and Acidic Conditions (Low pH): Under acidic conditions, the phosphate group becomes further protonated. While acid catalysis can promote hydrolysis, the specific mechanism and rate depend on the structure of the alkyl group. science.govnih.gov
The surrounding medium also plays a critical role. Transferring a phosphate monoester dianion from a polar aqueous environment to a non-polar solvent like cyclohexane (B81311) has been shown to dramatically increase the hydrolysis rate, an effect that is largely entropic in origin. researchgate.net
Characterization of O-P Bond vs. C-O Cleavage Mechanisms
The hydrolysis of potassium octyl hydrogen phosphate can proceed via two distinct mechanistic pathways: cleavage of the oxygen-phosphorus (O-P) bond or cleavage of the carbon-oxygen (C-O) bond. The preferred pathway is determined by the protonation state of the phosphate group and the stability of the potential carbocation that would be formed from the alkyl group. nih.gov
O-P Cleavage: This pathway involves a nucleophilic attack on the phosphorus atom, leading to the breaking of the P-O bond and the release of an octanol (B41247) molecule. This is generally the favored mechanism for the hydrolysis of the dianionic form of the phosphate monoester. nih.govdtic.mil
C-O Cleavage: This pathway involves the breaking of the C-O bond, releasing a phosphate ion and an octyl carbocation. This mechanism is favored for alkyl groups that can form stable carbocations and is more likely when the bridging oxygen atom is protonated. nih.gov For a primary alkyl group like octyl, which forms a relatively unstable primary carbocation, C-O cleavage is generally less favorable than O-P cleavage under typical hydrolytic conditions. nih.gov
Computational studies have shown that protonating the bridging oxygen atom (the one between the carbon and phosphorus) lowers the energy required for both C-O and O-P bond breaking. nih.gov However, the final outcome depends on the protonation state of the rest of the phosphate moiety. nih.gov
Comparative Hydrolytic Stability of Mono-, Di-, and Tri-Octyl Phosphate Esters
The number of octyl groups attached to the phosphate core significantly alters the hydrolytic stability.
Mono-octyl Phosphate (this compound): As a monoester, its dianionic form is very stable in alkaline solutions. However, the monoanionic form is susceptible to hydrolysis. researchgate.net
Di-octyl Phosphate: Diesters are generally more stable than monoester monoanions but can be hydrolyzed under both acidic and basic conditions. Their hydrolysis often proceeds through a transition state where the phosphorus center is attacked by a nucleophile. dtic.mil
Tri-octyl Phosphate: Triesters are the most susceptible to hydrolysis, particularly under alkaline conditions where hydroxide ions act as effective nucleophiles. nih.govpearson.com Unlike monoesters, triesters lack acidic protons on the phosphate group and are therefore more reactive towards nucleophilic attack at the phosphorus center. Studies on various trialkyl phosphates show they are highly stable in neutral conditions but degrade significantly at high pH. nih.govnih.gov The stability follows the general trend: alkyl triesters > chlorinated alkyl triesters > aryl triesters, with alkyl variants being the most stable. nih.gov
Table 1: General Hydrolytic Stability Trends of Alkyl Phosphate Esters
| Ester Type | General Stability in Alkaline pH | Primary Cleavage Pathway | Key Factors |
|---|---|---|---|
| Monoester (Dianion) | High | O-P Cleavage | Electrostatic repulsion of nucleophiles. researchgate.net |
| Monoester (Monoanion) | Lower | O-P Cleavage | Intramolecular acid catalysis. researchgate.net |
| Diester | Moderate | O-P Cleavage | Susceptible to nucleophilic attack. dtic.mil |
| Triester | Low | O-P Cleavage | Most susceptible to nucleophilic attack due to lack of negative charge. nih.govnih.gov |
Interactions with Metal Cations and Anions in Aqueous Solutions
As an amphiphilic molecule, this compound can form organized structures in water. The interactions between its charged phosphate headgroup and various ions in the solution are crucial in determining the nature of these structures.
Studies on Anionic Phosphate Headgroup Interactions with Counterions (e.g., Na⁺, Ca²⁺)
The negatively charged phosphate headgroup of the octyl phosphate anion readily interacts with positive counterions (cations) present in an aqueous solution. The strength and nature of this interaction depend on the charge and size of the cation.
Monovalent Cations (e.g., K⁺, Na⁺): These ions interact electrostatically with the phosphate headgroup. While potassium (K⁺) is the native counterion, the presence of other monovalent cations like sodium (Na⁺) can also influence the system. These interactions are generally weaker compared to those with divalent cations. nih.govnih.gov Studies on similar phosphate-containing lipid systems show that Na⁺ ions interact weakly, often remaining as solvated ions in the vicinity of the headgroup rather than forming tight, direct bonds. nih.gov
Divalent Cations (e.g., Ca²⁺): Divalent cations like calcium (Ca²⁺) interact much more strongly with the phosphate headgroups. nih.govresearchgate.net The higher charge density of Ca²⁺ allows it to act as a "bridge," binding to two phosphate headgroups simultaneously. uni-leipzig.de This bridging effect can lead to a more condensed and rigid structure at the molecular level. uni-leipzig.deresearchgate.net Infrared spectroscopy studies have shown that Ca²⁺ can cause significant dehydration of the phosphate group, indicating a direct and strong interaction. researchgate.net
The binding affinity for various metal cations to phosphate groups generally follows the trend: Be²⁺ > Mg²⁺ > Ca²⁺ > Li⁺ > Na⁺ > K⁺. nih.gov
Impact on Supramolecular Assemblies and Phase Behavior (e.g., lipid cubic phases)
The interactions between the octyl phosphate, its counterions, and water molecules drive the formation of various supramolecular structures, such as micelles, bilayers, and more complex phases. nih.govrsc.org The specific phase that forms is a delicate balance of factors including temperature, concentration, and ionic environment.
The strong binding of divalent cations like Ca²⁺ can induce significant changes in the phase behavior of phosphate-based amphiphiles. By bridging headgroups, these cations can promote a transition from less ordered phases (like micelles or liquid crystalline phases) to more ordered, condensed structures. uni-leipzig.de
In the context of self-assembly, this can lead to the formation of inverted structures. For instance, the neutralization of headgroup charge and the induction of bridging by Ca²⁺ can favor the formation of inverted hexagonal or lipid cubic phases . nih.gov A lipid cubic phase is a highly ordered, bicontinuous structure where a single, curved lipid bilayer divides the space into two interwoven, continuous aqueous channels. nih.gov The formation of such phases is highly dependent on the geometry of the amphiphile and the interactions at the lipid-water interface. The strong interactions of cations like Ca²⁺ with the phosphate headgroups can modulate the curvature of the amphiphilic layer, potentially stabilizing a cubic phase. uni-leipzig.de
Table 2: Summary of Cation Interactions and Their Supramolecular Effects
| Cation | Interaction Strength with Phosphate | Typical Effect on Supramolecular Assembly |
|---|---|---|
| Na⁺ | Weak | Modest influence on headgroup packing and hydration. nih.gov |
| Ca²⁺ | Strong | Causes headgroup bridging, dehydration, and increased packing density; can induce phase transitions. uni-leipzig.deresearchgate.net |
Intermolecular Interactions and Hydrogen Bonding Characteristics
The physicochemical properties and behavior of this compound in various media are governed by a combination of intermolecular forces. Its amphiphilic structure, comprising a long hydrophobic alkyl chain and a hydrophilic ionic phosphate head group, gives rise to a complex interplay of interactions. evitachem.comvulcanchem.com The primary intermolecular forces at play are ionic interactions, hydrogen bonding, and van der Waals dispersion forces.
The ionic character arises from the electrostatic attraction between the positively charged potassium ion (K⁺) and the negatively charged oxygen on the phosphate group ([R-O-P(O)(OH)O]⁻). lumenlearning.comlibretexts.org This strong ionic interaction significantly influences the compound's solubility in polar solvents like water. evitachem.com
Hydrogen bonding is a critical feature, primarily associated with the hydrogen atom on the phosphate group (P-OH). guidechem.com This group can act as a hydrogen bond donor, while the oxygen atoms of the phosphate moiety can act as hydrogen bond acceptors. guidechem.com Computational data indicates that the molecule has one hydrogen bond donor and four hydrogen bond acceptors. guidechem.com This capacity for hydrogen bonding is fundamental to its interaction with water and other protic solvents and plays a role in the formation of aggregates and its behavior at interfaces. researchgate.netcephamls.com The ability of the phosphate group to engage in hydrogen bonding is a well-documented characteristic of phosphate-containing compounds. researchgate.net
The eight-carbon octyl chain contributes to the molecule's hydrophobic character through van der Waals dispersion forces. These are weak, temporary attractions that occur between all molecules, but they are the dominant force for the nonpolar alkyl portion of the molecule. These hydrophobic interactions are the driving force for the compound's surfactant properties, including micelle formation in aqueous solutions. evitachem.com
| Intermolecular Force | Part of Molecule Involved | Description |
| Ionic Interactions | Potassium ion (K⁺) and Phosphate group ([R-OPO₃H]⁻) | Strong electrostatic attraction between the positive potassium cation and the negatively charged phosphate head. lumenlearning.comlibretexts.org |
| Hydrogen Bonding | Phosphate group (P-OH and P=O oxygens) | The P-OH group acts as a hydrogen bond donor, while the oxygen atoms act as acceptors, allowing interaction with polar molecules like water. guidechem.comresearchgate.net |
| Van der Waals (Dispersion) Forces | Octyl chain (C₈H₁₇) | Weak, temporary attractions resulting from fluctuating electron distributions in the nonpolar alkyl chain, driving hydrophobic interactions. libretexts.org |
Other Relevant Chemical Transformations and Derivatizations
This compound can undergo several chemical transformations and derivatizations, primarily involving the phosphate ester linkage or the octyl group. These reactions are crucial for its synthesis, degradation, and potential modification for specific applications.
Hydrolysis: In aqueous environments, the ester bond of this compound is susceptible to hydrolysis. This reaction cleaves the P-O-C bond, yielding octanol and phosphoric acid as the primary products. evitachem.com The reaction can be catalyzed by acidic or basic conditions. evitachem.com This hydrolytic instability is a key consideration in its formulation and long-term storage in aqueous systems.
Oxidation: The compound can be subjected to oxidation, which can lead to the formation of octyl phosphate and other derivative products. evitachem.com Strong oxidizing agents, such as hydrogen peroxide or potassium permanganate (B83412), are typically employed to facilitate this process. evitachem.com The specific products formed depend on the reaction conditions and the strength of the oxidizing agent used.
Substitution Reactions: The octyl group attached to the phosphate can be replaced by other functional groups, such as different alkyl or aryl moieties. evitachem.com These substitution reactions typically require specific alkylating or arylating agents in the presence of suitable catalysts to proceed efficiently. evitachem.com This allows for the synthesis of a variety of phosphate esters with different properties starting from the octyl derivative.
The synthesis of this compound itself is a key chemical transformation. It is typically produced through the esterification of octanol with phosphoric acid, followed by a neutralization step with potassium hydroxide to yield the final salt. evitachem.comontosight.ai
| Transformation | Reagents/Conditions | Products |
| Hydrolysis | Water, often under acidic or basic catalysis evitachem.com | Octanol, Phosphoric acid evitachem.com |
| Oxidation | Hydrogen peroxide, Potassium permanganate evitachem.com | Octyl phosphate and other derivatives evitachem.com |
| Substitution | Alkylating or arylating agents with catalysts evitachem.com | Other alkyl or aryl phosphate esters evitachem.com |
| Synthesis (Esterification & Neutralization) | 1. Octanol, Phosphoric acid2. Potassium hydroxide evitachem.comontosight.ai | 1. Octyl hydrogen phosphate2. This compound evitachem.com |
Advanced Research Applications of Potassium Octyl Hydrogen Phosphate
Surface Active Agent and Emulsifier Research
Potassium octyl hydrogen phosphate (B84403) is an organophosphorus compound recognized for its amphiphilic properties, stemming from its molecular structure which contains a hydrophobic octyl chain and a hydrophilic phosphate group. vulcanchem.comevitachem.com This structure allows it to function as a surfactant, reducing the surface tension between different phases, such as oil and water. evitachem.comevitachem.comcosmileeurope.eu Its primary mechanism of action involves lowering the surface tension of aqueous solutions, which facilitates the creation of emulsions and micelles, thereby enhancing the solubility and dispersion of hydrophobic substances. evitachem.comevitachem.com
Formulation Science in Detergent and Cleaning Product Development
In the field of formulation science, potassium octyl hydrogen phosphate is utilized for its surfactant properties in the development of detergents and cleaning products. evitachem.com Surfactants are essential components in cleaning formulations as they are able to mix two otherwise immiscible substances, like oil and water, enabling the removal of fatty and soil particles. cosmileeurope.eu The effectiveness of a surfactant is related to its critical micelle concentration (CMC), the concentration at which micelles begin to form, significantly enhancing the solubilization of non-polar substances like grease and oil. evitachem.com The octyl chain in this compound contributes to efficient micelle formation, making it effective at dislodging and suspending dirt in cleaning applications. vulcanchem.com
Table 1: Surfactant Properties in Cleaning Formulations
| Property | Function in Detergents and Cleaners | Research Finding |
|---|---|---|
| Surface Tension Reduction | Allows water to "wet" surfaces more effectively, penetrating fabrics and lifting dirt. | The amphiphilic structure with a hydrophobic tail and hydrophilic head enables the molecule to align at interfaces, reducing surface tension. vulcanchem.com |
| Emulsification | Breaks down and suspends oily and greasy soils in the wash water, preventing redeposition. | As a member of the alkyl phosphate salt class, it stabilizes oil-in-water emulsions. vulcanchem.comevitachem.com |
| Micelle Formation | Traps hydrophobic dirt particles inside micelles, which are then washed away. | The octyl hydrocarbon chain facilitates the formation of micelles in aqueous solutions, enabling the solubilization of hydrophobic compounds. vulcanchem.com |
Investigation of Emulsifying and Wetting Properties in Personal Care Product Research
The emulsifying properties of this compound are a key area of investigation in personal care and cosmetic research. evitachem.comevitachem.com Emulsifiers are critical for creating stable and homogenous creams, lotions, and other cosmetic products by preventing the separation of oil and water components. cosmileeurope.eu As an oil-in-water (O/W) emulsifier, it helps to disperse fine droplets of oil within an aqueous base. Research into related compounds like potassium cetyl phosphate, which also belongs to the class of alkyl phosphate salts, shows that these emulsifiers can form liquid crystalline structures similar to the skin's own lipids, potentially improving product feel and stability. specialchem.com This bio-inspired molecular structure makes it suitable for use in skin care formulations, including those for sensitive skin. specialchem.com
Table 2: Applications as an Emulsifier in Personal Care
| Product Type | Function of Emulsifier | Research Focus |
|---|---|---|
| Creams and Lotions | Creates a stable mixture of oil and water-soluble ingredients for a uniform consistency. | Development of stable, light-textured emulsions with a pleasant skin feel. |
| Sun Care Products | Ensures even distribution and stability of UV filters (both polar and non-polar oils). | Formulating high SPF products that maintain stability and an appealing texture. specialchem.com |
| Cleansing Agents | Mixes oily residue (sebum, makeup) with water so it can be rinsed away. | Combining effective cleansing with good skin tolerance by using mild emulsifiers. cosmileeurope.eu |
Role in Industrial Processes such as Textile Finishing and Metal Cleaning
In industrial applications, the surfactant capabilities of this compound are leveraged in processes like textile finishing and metal cleaning. During textile manufacturing, pretreatment processes such as scouring are necessary to remove natural impurities (waxes, oils) and processing additives from fibers. researchgate.net Surfactants, including phosphates and alkyl sulphonates, are used in these scouring processes for their wetting, emulsifying, and dispersing properties to ensure uniform cleaning of the textile material. researchgate.net
In metal cleaning, surfactants are essential for removing oils, grease, and other soils from metal surfaces. This cleaning is often a preparatory step before subsequent processes like plating or painting. The ability of this compound to emulsify and lift organic soils makes it a functional component in industrial cleaning formulations. Its role is complemented by its utility in corrosion inhibition, providing a dual function in certain metal treatment applications.
Corrosion Inhibition Studies in Aqueous Systems
Phosphate-based compounds are studied extensively as corrosion inhibitors for metals, particularly steel, in aqueous environments. mdpi.commdpi.com They are considered environmentally friendly alternatives to other inhibitors like nitrites. mdpi.com The efficacy of phosphate inhibitors often depends on their concentration and the specific environmental conditions, such as pH and the presence of chlorides. mdpi.com
Mechanistic Elucidation of Protective Layer Formation on Metal Surfaces
The primary mechanism by which phosphate-based inhibitors protect against corrosion involves the formation of a stable, passive film on the metal surface. mdpi.comnih.gov This protective layer acts as a physical barrier, hindering the interaction between the metal and corrosive elements in the environment. mdpi.com
Research on steel rebar has shown that in the presence of a phosphate inhibitor, a passive film composed of iron phosphate (FePO₄) forms on the steel surface. nih.gov This layer is thermodynamically stable and sparingly soluble, offering significant protection. nih.gov The adsorption of the inhibitor molecules onto the metal surface is a key step in this process. Studies indicate that this adsorption often follows the Langmuir isotherm model, which suggests the formation of a protective monolayer that covers the active corrosion sites on the metal. mdpi.com These inhibitors can function as mixed-type inhibitors, meaning they affect both the anodic (metal dissolution) and cathodic (oxygen reduction) reactions of the corrosion process. mdpi.com
Performance Evaluation in Water Treatment Systems and Industrial Pipelines
In practical applications such as municipal water treatment and industrial water systems, phosphates are used to control internal corrosion of pipelines and prevent scale formation. phosphatesfacts.orginnophos.com The addition of phosphate inhibitors to potable water can reduce the leaching of lead and copper from pipes into the drinking water. phosphatesfacts.org
Performance evaluations have demonstrated the effectiveness of phosphate-based inhibitors. For instance, one study on a phosphate-based inhibitor for steel rebar in a chloride-containing solution reported an inhibition efficiency of 90% after just one hour of exposure at an optimal concentration. nih.gov The performance is linked to the inhibitor's ability to form a stable protective film. In water treatment, polyphosphates can also sequester minerals like calcium and iron, preventing the buildup of scale and deposits that can contribute to corrosion. phosphatesfacts.org
Table 3: Performance of Phosphate-Based Corrosion Inhibitors
| Application | System | Mechanism of Protection | Reported Efficiency |
|---|---|---|---|
| Industrial Water Treatment | Cooling and boiler water systems | Scale prevention, metal sequestration, pH control. innophos.com | Used to prevent scale buildup and remove existing scale. phosphatesfacts.org |
| Municipal Water Systems | Potable water distribution pipelines | Formation of a protective film on pipe surfaces, sequestration of iron and manganese. phosphatesfacts.org | Prevents "red" (iron) and "black" (manganese) water and reduces soluble lead and copper. phosphatesfacts.org |
| Reinforced Concrete | Steel rebar in chloride-containing pore solution | Formation of a stable iron phosphate (FePO₄) passive film. nih.gov | Up to 90% inhibition efficiency observed in laboratory studies with 2% inhibitor concentration. nih.gov |
Sequestration and Scale Inhibition Research
Mechanisms of Metal Ion Complexation (e.g., Calcium, Magnesium)
The amphiphilic nature of this compound, stemming from its molecular structure which includes a phosphate group attached to an octyl hydrocarbon chain, allows it to effectively reduce surface tension at oil-water interfaces. vulcanchem.com This property is central to its ability to complex with metal ions. The sequestration of metal ions like calcium (Ca²⁺) and magnesium (Mg²⁺) is a critical function in various industrial applications to prevent the formation of inorganic scale.
While direct studies on the complexation mechanism of this compound with calcium and magnesium are not extensively detailed in the provided search results, the behavior of similar phosphate-containing compounds provides insight. For instance, density functional theory (DFT) studies on potassium dihydrogen phosphate (KDP) have shown that metal ions can be spontaneously adsorbed onto the phosphate surface. nih.gov The nature of this bonding varies with the ion. Larger ions like Ca²⁺ tend to form ionic bonds with oxygen atoms and a weak covalent bond with hydrogen atoms on the phosphate group. nih.gov
Cations such as potassium and magnesium are known to play a significant role in the stability of processes like Enhanced Biological Phosphorus Removal (EBPR), where they are co-transported with phosphate into and out of bacterial cells to maintain electroneutrality. researchgate.net This suggests a fundamental interaction between these metal ions and phosphate groups. In enzymatic reactions, metal ions like Mg²⁺ are essential cofactors for enzymes such as alkaline phosphatase, which catalyzes phosphoryl transfer. nih.gov
The interaction of phosphate with metal ions can also lead to the formation of stable precipitates. For example, in the context of chlorine stabilization in cement, the presence of Ca²⁺ and phosphate can lead to the formation of stable chlorapatite (Ca₅(PO₄)₃Cl). nih.gov This indicates a strong affinity and reactivity between calcium and phosphate ions.
Prevention of Inorganic Scale Formation in Industrial Water Systems
The formation of inorganic scale, composed of minerals like calcium carbonate, calcium sulfate, and calcium phosphate, is a significant issue in industrial water systems, leading to reduced efficiency and increased energy consumption in equipment such as sugar evaporators. researchgate.net Scale inhibitors are crucial for mitigating this problem.
Polyphosphates are recognized as effective scale inhibitors, particularly at lower pH levels (<5.0), for controlling the precipitation of minerals like calcium oxalate. researchgate.net The mechanism of scale inhibition involves several processes, including a threshold effect, lattice distortion, and dispersion. researchgate.net Scale inhibitors can adsorb onto the surface of forming crystals, disrupting their growth and preventing them from adhering to surfaces.
While the specific performance of this compound as a scale inhibitor is not detailed, its surfactant properties suggest it would be effective in dispersing scale-forming particles. evitachem.comevitachem.com Formulated products containing phosphates and silicates are used for the prevention of corrosion, scale, and deposit formation in potable water systems. accepta.com
Research on various scale inhibitors has shown that their effectiveness is dependent on factors like pH, temperature, and the specific type of scale being formed. researchgate.netresearchgate.net For instance, in some systems, polyphosphates can hydrolyze to orthophosphates over time, which can reduce their activity. jeeng.net
Applications in Agricultural Science and Environmental Remediation
Exploration as a Fungicidal Agent and for Phytopathogen Control (drawing from potassium phosphate analogs)
While direct research on this compound as a fungicide is limited in the provided results, extensive studies on its analogs, potassium phosphonates (also known as potassium phosphites), demonstrate significant potential for controlling plant diseases. scielo.org.mxgoogle.comresearchgate.netlainco.com These compounds are effective against a range of phytopathogens, including Oomycetes like Phytophthora and Pythium, as well as some fungi. google.comlainco.com
The mechanism of action for potassium phosphonates is twofold. They exhibit direct fungicidal activity by inhibiting the mycelial growth of pathogens. lainco.com Additionally, they stimulate the plant's natural defense mechanisms, a phenomenon known as Systemic Acquired Resistance (SAR). lainco.com This dual action provides both protective and curative responses against diseases. google.com
Studies have shown the efficacy of potassium phosphates, such as monopotassium phosphate (KH₂PO₄) and dipotassium phosphate (K₂HPO₄), in controlling various phytopathogenic fungi. researchgate.net These compounds have been shown to inhibit mycelial growth and spore germination. researchgate.net For instance, dipotassium phosphate has demonstrated complete inhibition of the mycelial growth of Sclerotinia sclerotiorum in soil tests. researchgate.net Furthermore, pre-inoculation treatments with potassium phosphates have been effective in controlling rust fungi. researchgate.net
The fungicidal compositions for plants can also contain a combination of phosphonate and phosphate salts. google.com For example, a mixture of potassium phosphonate and potassium phosphate can be used to prevent infections by the Phytophthora genus. google.com
Table 1: Efficacy of Potassium Phosphate Analogs Against Various Phytopathogens
| Compound | Pathogen | Effect | Reference |
|---|---|---|---|
| Potassium Phosphite | Colletotrichum gloeosporioides (in coffee) | 62.5% decrease in severity | scielo.org.mx |
| Potassium Phosphite | Phytophthora palmivora (in papaya) | 93% plant survival vs. 24% in untreated | scielo.org.mx |
| Potassium Phosphite | Fusarium culmorum, F. graminearum, Microdochium majus | 60-90% reduction in mycelium growth | scielo.org.mx |
| Dipotassium Phosphate (K₂HPO₄) | Sclerotinia sclerotiorum | 100% inhibition of mycelial growth in soil | researchgate.net |
| Monopotassium Phosphate (KH₂PO₄) and Dipotassium Phosphate (K₂HPO₄) | Puccinia triticina and Uromyces appendiculatus (rust fungi) | Effective control with pre-inoculation treatment | researchgate.net |
Role in Soil Remediation and Heavy Metal Immobilization (e.g., Cadmium)
Phosphate compounds are recognized for their ability to immobilize heavy metals in contaminated soils, thereby reducing their bioavailability and potential uptake by plants. researchgate.netresearchgate.net The application of phosphate materials can effectively reduce the extractability of cadmium (Cd). illinois.edu
The mechanism of immobilization involves the precipitation of metal phosphates. In the case of cadmium, the formation of insoluble cadmium phosphate compounds is a key process. nih.gov Studies have shown that various phosphate sources, including dipotassium phosphate (K₂HPO₄) and monopotassium phosphate (KH₂PO₄), can significantly decrease the concentration of plant-available cadmium in the soil. researchgate.netillinois.edu Dipotassium phosphate, in particular, has been found to be highly effective due to its influence on soil pH and phosphate adsorption, which leads to an increase in the soil's negative charge and subsequent immobilization of cadmium. researchgate.netillinois.edu
Research has demonstrated that the addition of K₂HPO₄ can significantly increase the ion activity products of cadmium compounds like CdHPO₄, Cd(OH)₂, and CdCO₃, although the primary mechanism for reducing cadmium extractability is attributed to immobilization through increased soil pH and negative charge rather than direct precipitation of cadmium-phosphate compounds. researchgate.netillinois.edu
The effectiveness of phosphate in immobilizing heavy metals is also influenced by the specific phosphate material used and the application rate. nih.gov For instance, some phosphate fertilizers may increase cadmium extractability at low application rates before a significant decrease is observed at higher rates. nih.gov
Table 2: Effect of Different Phosphate Materials on Cadmium Immobilization in Soil
| Phosphate Material | Effect on NH₄OAc-extractable Cadmium | Primary Mechanism | Reference |
|---|---|---|---|
| Dipotassium Phosphate (K₂HPO₄) | Most effective in reducing plant-available Cd | Increase in soil pH and negative charge due to phosphate adsorption | researchgate.netillinois.edu |
| Monopotassium Phosphate (KH₂PO₄) | Significantly decreased extractable Cd with increasing application rates | Immobilization | researchgate.netillinois.edu |
| Fused and Superphosphate (FSP) | Increased Cd extractability at low application rates (<400 mg kg⁻¹), then decreased | Dependent on application rate | nih.gov |
| Rock Phosphate (RP) | Minimal effect on reducing Cd extractability | N/A | illinois.edu |
Integration into Advanced Liquid Fertilizer Formulations
This compound's properties make it a candidate for inclusion in advanced liquid fertilizer formulations, although direct evidence is not present in the search results. However, the use of its simpler analogs, potassium phosphates, is well-established in liquid fertilizers. researchgate.netuctm.edugreenlive.com.tr
Liquid fertilizers containing phosphorus and potassium are crucial for providing essential nutrients for plant growth. greenlive.com.tr Potassium phosphates, such as monopotassium phosphate (KH₂PO₄) and dipotassium phosphate (K₂HPO₄), are highly suitable for foliar application due to their solubility and ability to be readily absorbed by plants. uctm.edu
The formulation of liquid fertilizers involves creating stable, highly concentrated solutions. researchgate.netuctm.edu Studies on the solubility in the KH₂PO₄ - K₂HPO₄ - H₂O system have been conducted to determine the optimal composition for liquid fertilizers. researchgate.netuctm.edu These formulations can also be enhanced with the inclusion of micronutrients. uctm.edu
The surfactant properties of this compound could offer additional benefits in liquid fertilizer formulations. vulcanchem.comevitachem.comevitachem.com It could act as an adjuvant, improving the spreading and adherence of the fertilizer solution on plant surfaces, which has been shown to increase herbicide efficacy. vulcanchem.com This could potentially enhance nutrient uptake from foliar applications.
Biochemical and Analytical Methodological Applications
This compound is an organophosphorus compound recognized for its surfactant properties. evitachem.com As an anionic surfactant, its amphiphilic nature, possessing both a hydrophobic octyl tail and a hydrophilic phosphate head group, allows it to modify interfaces and interact with a variety of molecules. artemisdx.comevitachem.com These fundamental characteristics underpin its utility in specialized biochemical and analytical research applications.
Modulation of Partition Coefficients in Aqueous Two-Phase Systems
Aqueous two-phase systems (ATPS) are liquid-liquid extraction tools formed by mixing components like polymers and salts (e.g., potassium phosphate) in water, which then separate into two immiscible aqueous phases. nih.govresearchgate.net These systems provide a gentle, water-rich environment ideal for the separation and purification of biomolecules such as proteins and enzymes. nih.govresearchgate.net The distribution of a target molecule between the two phases is defined by its partition coefficient (K), and manipulating this coefficient is key to achieving effective separation. nih.gov
This compound, when introduced into an ATPS, can act as a modulator of partitioning. researchgate.net Its surfactant properties allow it to alter the physicochemical characteristics of the phases and interact directly with the biomolecules to be separated. The primary mechanisms for this modulation include:
Altering Phase Polarity: The compound can preferentially orient itself within the phases, subtly changing their relative hydrophobicity and influencing how other molecules distribute between them.
The effect of adding an anionic surfactant like this compound on the partitioning of a model protein can be significant. By adjusting the concentration of the surfactant, researchers can fine-tune the separation process, enhancing either the purity or the recovery yield of the target molecule.
Table 1: Illustrative Impact of this compound on the Partition Coefficient (K) of a Model Protein in a PEG/Potassium Phosphate ATPS This table presents a hypothetical scenario to demonstrate the modulating effect.
| Concentration of this compound (mM) | Partition Coefficient (K) of Model Protein | Change in Recovery (%) in PEG-Rich Phase |
|---|---|---|
| 0 (Control) | 1.2 | 54.5 |
| 0.5 | 2.5 | 71.4 |
| 1.0 | 4.8 | 82.8 |
| 2.0 | 3.1 | 75.6 |
Utility in Chromatographic Separations and Molecular Biology Assays
The surfactant properties of this compound also lend it utility in chromatography and various molecular biology assays. evitachem.comnih.gov
In the field of chromatography, particularly reverse-phase high-performance liquid chromatography (RP-HPLC), organophosphorus compounds can be used to modify stationary phases or act as mobile phase additives. pitt.edu this compound can function as an ion-pairing reagent . In this role, its anionic phosphate head interacts with cationic analytes, while the hydrophobic octyl tail adsorbs to the nonpolar stationary phase. This process effectively neutralizes the charge of the analyte and increases its retention time on the column, allowing for improved separation of otherwise poorly retained polar or charged molecules. researchgate.net
In molecular biology, surfactants are essential reagents for a multitude of assays. artemisdx.comnih.gov They are widely used to:
Enhance reagent dispersion and prevent the aggregation of biomolecules like proteins and antibodies. artemisdx.com
Reduce non-specific binding of molecules to surfaces, such as microplate wells or nitrocellulose membranes, which improves assay specificity and sensitivity. artemisdx.com
Facilitate cell lysis by disrupting the lipid bilayer of cell membranes to release intracellular contents for analysis.
Improve the solubility of hydrophobic proteins and other molecules in aqueous buffers. evitachem.com
While non-ionic surfactants are often preferred in enzymatic assays to minimize interference, anionic surfactants like this compound are valuable in applications like SDS-PAGE and certain immunoassays where protein denaturation or strong solubilization is required. mdpi.com Their ability to uniformly coat proteins with a negative charge is a foundational principle of separating proteins by size in polyacrylamide gel electrophoresis.
Analytical Methodologies for Characterization and Quantification in Research
Chromatographic Techniques for Purity Assessment and Impurity Profiling
Chromatographic methods are indispensable for separating potassium octyl hydrogen phosphate (B84403) from its starting materials, by-products, and potential degradation products, thereby enabling its purity to be accurately assessed and its impurity profile to be determined.
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like potassium octyl hydrogen phosphate. Given that it is an anionic surfactant, reversed-phase and ion-exchange chromatography are the most common approaches. americanlaboratory.com The selection of the stationary phase, mobile phase, and detector is critical for achieving optimal separation and detection.
A variety of columns can be employed for the analysis of anionic surfactants. americanlaboratory.com For instance, a C18 column is a versatile choice for reversed-phase separations. hitachi-hightech.com More specialized columns, such as those with mixed-mode capabilities (e.g., Newcrom BH), can separate anionic, nonionic, and cationic surfactants in a single run, which is advantageous for complex sample matrices. americanlaboratory.comsielc.com
The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. sielc.comnacalai.com The buffer, often a phosphate or formate (B1220265) salt, helps to control the pH and ionic strength, which influences the retention and peak shape of the analyte. sielc.comnacalai.com Gradient elution, where the composition of the mobile phase is changed during the analysis, is often necessary to separate compounds with a wide range of polarities.
Detection of this compound, which lacks a strong chromophore, can be challenging with standard UV-Vis detectors. thermofisher.com While UV detection is possible, more universal detection methods are often preferred. thermofisher.com Evaporative Light Scattering Detection (ELSD) and Charged Aerosol Detection (CAD) are suitable for non-volatile analytes and are compatible with gradient elution. sielc.comthermofisher.com Mass Spectrometry (MS) offers the highest sensitivity and selectivity, providing not only quantification but also structural information for impurity identification. thermofisher.com
Table 1: Exemplary HPLC Methods for Anionic Surfactant Analysis
| Parameter | Method 1 | Method 2 |
| Column | C18, 5 µm, 4.6 x 150 mm hitachi-hightech.com | Newcrom BH, 5 µm, 4.6 x 250 mm sielc.com |
| Mobile Phase | A: 0.1 M Sodium Perchlorate in WaterB: Acetonitrile hitachi-hightech.com | A: Water with 0.1% Ammonium FormateB: Acetonitrile with 0.1% Ammonium Formate sielc.com |
| Detection | UV-Vis or Fluorescence hitachi-hightech.com | ELSD, CAD, or ESI-MS sielc.com |
| Application | Purity assessment of alkylbenzene sulfonates. hitachi-hightech.com | Separation of anionic, cationic, and nonionic surfactants. sielc.com |
This table is for illustrative purposes and specific conditions would need to be optimized for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species
While this compound itself is not sufficiently volatile for direct GC-MS analysis, this technique is crucial for the identification and quantification of volatile and semi-volatile impurities or degradation products. sci-hub.sesci-hub.setandfonline.com For instance, residual octanol (B41247) from the synthesis process or volatile phosphorus-containing by-products can be detected. nih.govnih.gov
Prior to analysis, a derivatization step may be necessary to convert non-volatile analytes into more volatile species. However, for the analysis of already volatile impurities, direct injection of a sample extract is common. Solid-phase extraction (SPE) or liquid-liquid extraction can be used to isolate and concentrate the analytes of interest from a sample matrix. sci-hub.setandfonline.com
The GC separates the volatile compounds based on their boiling points and interactions with the stationary phase of the column. The separated compounds then enter the mass spectrometer, which provides mass-to-charge ratio information, enabling their identification by comparison with spectral libraries.
Table 2: Typical GC-MS Parameters for Organophosphate Ester Analysis
| Parameter | Setting |
| Column | Capillary column (e.g., DB-5ms) |
| Injector Temperature | 250-280 °C |
| Oven Temperature Program | Ramped from a low initial temperature (e.g., 50 °C) to a high final temperature (e.g., 300 °C) |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
This table provides a general overview; specific parameters would be optimized based on the target analytes.
Spectroscopic Characterization Techniques
Spectroscopic methods are powerful tools for elucidating the molecular structure of this compound and for its quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic compounds. For this compound, ¹H NMR, ¹³C NMR, and ³¹P NMR are particularly informative. oxinst.com
¹H NMR provides information about the different types of protons in the molecule, such as those in the octyl chain, allowing for the confirmation of the alkyl group's structure.
¹³C NMR reveals the carbon skeleton of the molecule.
³¹P NMR is highly specific for phosphorus-containing compounds and is extremely useful for identifying the phosphate moiety and distinguishing it from other phosphorus-containing impurities. oxinst.comyoutube.com The chemical shift in ³¹P NMR is sensitive to the oxidation state and bonding environment of the phosphorus atom. oxinst.com
Advanced Optical Spectroscopic Approaches (e.g., Spectrophotometry, Spectrofluorimetry)
UV-Visible spectrophotometry can be used for the quantification of phosphate, often after a chemical reaction to form a colored complex. ucdavis.edubergbuilds.domainsslideshare.netsemanticscholar.orgasdlib.org A common method is the molybdenum blue method, where the phosphate reacts with a molybdate (B1676688) reagent in the presence of a reducing agent to form a blue-colored complex. bergbuilds.domainssemanticscholar.org The intensity of the blue color, measured by a spectrophotometer at a specific wavelength (typically around 880 nm), is directly proportional to the phosphate concentration. bergbuilds.domains This method is highly sensitive and can be used to determine trace amounts of phosphate.
While this compound itself is not fluorescent, spectrofluorimetry could potentially be employed after derivatization with a fluorescent tag. This approach would offer very high sensitivity for quantification.
Electrochemical and Conductometric Investigations of Solution Behavior
Electrochemical and conductometric methods provide valuable information about the behavior of this compound in solution, particularly its ionic properties.
Conductometric titration is a technique that can be used to determine the concentration of ionic species. tau.ac.ilalagappauniversity.ac.inpg.edu.pl For this compound, this method can be used to quantify the salt by titrating it with a standard solution of a strong acid or base. The conductivity of the solution is monitored as the titrant is added. The equivalence point, which corresponds to the complete neutralization of the analyte, is indicated by a sharp change in the conductivity. tau.ac.il This technique is particularly useful for colored or turbid solutions where visual indicators cannot be used. pg.edu.pl The principle relies on the replacement of ions with different ionic conductivities during the titration. tau.ac.il The conductivity of phosphate solutions is influenced by the various ionic species present, including H₂PO₄⁻, HPO₄²⁻, and PO₄³⁻, as well as the potassium counter-ion. d-nb.info The presence of other electrolytes in the solution can also affect the conductivity and must be considered in the analysis. researchgate.net
Physicochemical Characterization in Solution (e.g., density, pH, electrical conductivity)
The physicochemical characterization of this compound in aqueous solutions is crucial for understanding its behavior and optimizing its applications, particularly those leveraging its surfactant properties. Standard analytical methodologies are employed to determine key parameters such as density, pH, and electrical conductivity. While specific research findings with comprehensive data tables for this compound are not extensively available in publicly accessible literature, the established methods for characterizing similar amphiphilic compounds are applicable.
Density Measurement
The density of this compound solutions is a fundamental property that can be determined using established techniques. A common laboratory method involves the use of a pycnometer, which allows for precise measurement of the volume of a known mass of the solution. Alternatively, modern digital density meters, which operate based on the oscillation frequency of a U-shaped tube filled with the sample, offer rapid and highly accurate measurements. The density of the solution is expected to vary with the concentration of the solute.
pH Measurement
The pH of an aqueous solution of this compound is a critical parameter, especially in applications such as detergents, cosmetics, and as a buffering agent. evitachem.comontosight.ai The measurement is typically performed using a calibrated pH meter equipped with a glass electrode and a reference electrode. For accurate results, the pH meter is calibrated using standard buffer solutions of known pH values that bracket the expected pH of the sample. Given its nature as a salt of a weak acid (octyl hydrogen phosphate) and a strong base (potassium hydroxide), aqueous solutions are expected to have a specific pH range, which would also be dependent on the concentration.
Electrical Conductivity Measurement
Electrical conductivity measurements are vital for understanding the ionic nature and aggregation behavior of this compound in solution. vulcanchem.com The conductivity of the solution is measured using a conductivity meter, which consists of a probe with two or more electrodes. The instrument applies an alternating voltage to the electrodes and measures the resulting current, from which the conductance is calculated. The conductivity is dependent on the concentration of ions, their mobility, and the temperature of the solution. For a surfactant like this compound, conductivity measurements are particularly useful in determining the critical micelle concentration (CMC), as a distinct change in the slope of the conductivity versus concentration plot is typically observed at the CMC.
Research Findings
A thorough review of scientific literature did not yield specific experimental data tables for the density, pH, and electrical conductivity of this compound solutions. The data for related, but structurally different, potassium phosphate salts are available but cannot be directly extrapolated to the octyl derivative due to the significant influence of the eight-carbon alkyl chain on the compound's physicochemical properties.
The following tables are presented for illustrative purposes to demonstrate the format in which such data would be reported. The values are hypothetical and should not be considered as experimental results.
Table 1: Illustrative Density of Aqueous this compound Solutions at 25°C
| Concentration (g/L) | Density (g/cm³) |
|---|---|
| 1 | Value not available |
| 5 | Value not available |
| 10 | Value not available |
| 50 | Value not available |
Table 2: Illustrative pH of Aqueous this compound Solutions at 25°C
| Concentration (g/L) | pH |
|---|---|
| 1 | Value not available |
| 5 | Value not available |
| 10 | Value not available |
| 50 | Value not available |
Table 3: Illustrative Electrical Conductivity of Aqueous this compound Solutions at 25°C
| Concentration (g/L) | Electrical Conductivity (µS/cm) |
|---|---|
| 1 | Value not available |
| 5 | Value not available |
| 10 | Value not available |
Theoretical and Computational Studies of Potassium Octyl Hydrogen Phosphate
Molecular Dynamics and Simulation Studies of Interfacial Behavior
Molecular dynamics (MD) simulations are a cornerstone for studying the behavior of surfactants. These simulations model the movements and interactions of atoms and molecules over time, providing a dynamic picture of how substances like potassium octyl hydrogen phosphate (B84403) behave at interfaces, such as the boundary between water and air.
Research using MD simulations on related alkyl phosphate surfactants reveals critical aspects of their interfacial behavior. Studies on molecules like tributyl phosphate show that when these surfactants adsorb at the water/air interface, they significantly alter the surface's geometric properties. researchgate.net The presence of the surfactant can lead to the formation of sharper and less broad surface waves up to a certain concentration, after which self-assembly processes begin. researchgate.net
A key finding from these simulations is the relationship between the surfactant's molecular structure and its effect on the interface. The length of the alkyl chains, for instance, has a direct impact on surface geometry. Simulations comparing different alkyl chain lengths on a phosphate headgroup show that even smaller surfactants can enhance surface curvatures. researchgate.net As the alkyl tails adsorb to the surface, they can stabilize and modify the symmetry of the surface waves. researchgate.net These computational studies allow researchers to visualize and quantify the distribution and orientation of surfactant molecules, with the hydrophobic octyl tails of potassium octyl hydrogen phosphate expected to orient away from the water phase, and the polar phosphate headgroups remaining solvated at the interface. This behavior is fundamental to its function as a surfactant, emulsifier, or dispersant.
Table 1: Representative Parameters from Molecular Dynamics Simulations of Surfactants This interactive table illustrates typical parameters and outputs from MD simulations studying surfactant behavior at an air-water interface.
| Parameter | Description | Typical Value/Output | Relevance to this compound |
| Simulation Box Size | The dimensions of the simulated system (e.g., a slab of water with surfactant). | 60 x 60 x 180 Å | Defines the scale of the system being modeled. |
| Force Field | A set of parameters describing the potential energy of the system's particles. | CHARMM, AMBER, GROMOS | Essential for accurately modeling the interactions between the octyl phosphate anion, potassium ions, and water molecules. |
| Surface Tension | A measure of the energy required to increase the surface area of a liquid. | Calculated value (e.g., in mN/m) | MD simulations can predict the reduction in surface tension caused by the surfactant, a key measure of its efficiency. |
| Density Profile | The distribution of different components (water, surfactant headgroup, surfactant tail) along the axis perpendicular to the interface. | A graph showing distinct layers for each component. | Would show the octyl tails oriented towards the air and the phosphate heads in the water, confirming its surfactant orientation. |
| Order Parameter | A measure of the alignment of the surfactant alkyl chains. | A value indicating the degree of tilt relative to the surface normal. | Quantifies the packing and ordering of the octyl chains at the interface. |
Density Functional Theory (DFT) Calculations for Molecular Interactions and Electronic Structure
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It is employed to predict a wide range of properties, including molecular geometry, bond energies, and electronic characteristics like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
For this compound, DFT calculations can optimize the three-dimensional structure of the octyl hydrogen phosphate anion, determining the most stable conformations of the octyl chain and the precise bond lengths and angles within the phosphate headgroup. The electronic properties derived from DFT are crucial for understanding its reactivity and interaction with other species. The HOMO-LUMO energy gap, for example, is an indicator of the molecule's chemical stability and the energy required for electronic excitation.
While specific DFT studies on this exact compound are sparse, research on related systems like potassium dihydrogen phosphate (KDP) illustrates the power of the method. In KDP, DFT has been used to calculate the stability of different crystal sites for dopant ions and their effect on the crystal's electronic structure and optical properties. diva-portal.org For an individual molecule like the octyl hydrogen phosphate anion, DFT provides detailed insight into the charge distribution, revealing the negative potential concentrated on the oxygen atoms of the phosphate group, which is key to its ability to interact with cations like potassium and other polar molecules.
Table 2: Properties of Octyl Hydrogen Phosphate Derivable from DFT Calculations This table outlines key molecular and electronic properties that can be accurately predicted for the octyl hydrogen phosphate anion using DFT.
| Property | Description | Predicted Information | Significance |
| Optimized Geometry | The lowest-energy 3D arrangement of atoms. | Bond lengths, bond angles, dihedral angles. | Provides the most stable structure of the molecule. |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | A specific energy value (e.g., in eV). | Relates to the molecule's ability to donate an electron (ionization potential). |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | A specific energy value (e.g., in eV). | Relates to the molecule's ability to accept an electron (electron affinity). |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A specific energy value (e.g., in eV). | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |
| Electrostatic Potential Map | A visualization of the charge distribution on the molecule's surface. | A color-coded map showing electron-rich (negative) and electron-poor (positive) regions. | Highlights the nucleophilic phosphate headgroup and the nonpolar alkyl tail, explaining its amphiphilic nature. |
| Vibrational Frequencies | The frequencies of molecular vibrations. | A set of frequencies corresponding to IR and Raman spectra. | Allows for the theoretical prediction of spectroscopic signatures for compound identification. |
Thermodynamic Modeling of Solution Behavior, including Solubility in Mixed Solvents
Thermodynamic models are essential for predicting and describing the behavior of substances in solution, including their solubility. For electrolytes like this compound, these models can become complex, especially in mixed solvent systems.
Studies on the simpler analogue, potassium dihydrogen phosphate (KDP), in water-ethanol mixtures have shown that its solubility increases with temperature but significantly decreases as the proportion of ethanol (B145695) (an anti-solvent) increases. merckmillipore.com These experimental data have been successfully correlated using thermodynamic models like the Mixed-Solvent Electrolyte (MSE) model. merckmillipore.com Such models can accurately predict phase equilibria and are vital for designing processes like anti-solvent crystallization. merckmillipore.com
For this compound, the presence of the eight-carbon tail introduces amphiphilic character, meaning its solution behavior is not limited to simple solubility. It has the ability to self-assemble into aggregates like micelles or contribute to the formation of microemulsions. dokumen.pubnih.gov Therefore, a complete thermodynamic model would need to account for not only the solubility of individual ions but also the critical micelle concentration (CMC) and the thermodynamics of aggregation. The CMC is a key property of any surfactant, representing the concentration at which micelles begin to form, leading to a sharp change in solution properties like surface tension and conductivity. Modeling this behavior requires more advanced theories that incorporate the hydrophobic and electrostatic interactions driving self-assembly.
Table 3: Experimental Solubility of Potassium Dihydrogen Phosphate (KDP) in Water-Ethanol Mixtures at Various Temperatures This table, based on data for the related compound KDP, demonstrates the typical effect of solvent composition and temperature on solubility, which can be described by thermodynamic models. merckmillipore.com
| Temperature (K) | Mole Fraction of Water | Solubility of KDP (molality) |
| 293.2 | 1.0000 | 1.83 |
| 293.2 | 0.8988 | 0.88 |
| 293.2 | 0.7012 | 0.22 |
| 308.2 | 1.0000 | 2.44 |
| 308.2 | 0.8988 | 1.25 |
| 308.2 | 0.7012 | 0.35 |
| 323.2 | 1.0000 | 3.20 |
| 323.2 | 0.8988 | 1.76 |
| 323.2 | 0.7012 | 0.55 |
Data adapted from studies on potassium dihydrogen phosphate (KDP) to illustrate thermodynamic principles. merckmillipore.com
Investigation of Structure-Activity and Structure-Function Relationships via Computational Chemistry
Structure-Activity and Structure-Function Relationships (SARs and SFRs) aim to link a molecule's chemical structure to its biological activity or physical function. Computational chemistry is a primary tool for developing these relationships, creating predictive models based on calculated molecular properties.
For alkyl phosphates, computational studies have successfully established links between structure and function:
Interfacial Properties: As discussed in the MD section, a clear structure-function relationship exists between the length of the alkyl tail and the surfactant's effect on surface geometry and fluctuations. researchgate.net This allows for the tuning of interfacial properties by modifying the molecule's nonpolar component.
Predictive Toxicology: Quantitative Structure-Activity Relationship ((Q)SAR) models have been developed for groups of chemicals that include polyfluorinated alkyl phosphate esters (PAPs). dtu.dk These models use computationally derived descriptors to predict properties like toxicity or environmental fate, allowing for the screening of large numbers of chemicals without extensive experimental testing. dtu.dk
Adsorption and Removal: QSAR models have also been built to predict the efficiency of removing certain per- and polyfluoroalkyl substances (which include phosphate surfactants) from water, linking molecular properties to their adsorption behavior. researchgate.net
For this compound, these computational approaches could be used to predict its performance as an emulsifier, its tendency to adsorb onto different surfaces, or its potential environmental impact based on descriptors derived from its calculated structure and electronic properties.
Prediction of Reaction Mechanisms and Intermediates through Quantum Chemical Calculations
Quantum chemical calculations, including DFT, are instrumental in elucidating the detailed pathways of chemical reactions. By mapping the potential energy surface, these methods can identify reactants, products, transition states, and reaction intermediates, providing a step-by-step understanding of the reaction mechanism.
A key reaction for phosphate esters is hydrolysis—the cleavage of the ester bond by water. Extensive computational studies have been performed on the hydrolysis of various alkyl and aryl phosphates, often in the context of enzymatic catalysis by alkaline phosphatases. acs.orgconicet.gov.ar These quantum-mechanical calculations have provided profound insights:
Rate-Determining Step: For alkyl phosphates, calculations have suggested that the rate-limiting step of enzymatic hydrolysis is the initial nucleophilic attack on the phosphorus atom. merckmillipore.comconicet.gov.ar
Transition State Character: The calculations can characterize the geometry and energy of the transition state, indicating whether the mechanism is more associative (bond-forming precedes bond-breaking) or dissociative (bond-breaking precedes bond-forming). For alkyl phosphates, the mechanism has been shown to have a dissociative transition state. conicet.gov.ar
Linear Free Energy Relationships (LFERs): Computational studies have successfully verified LFERs that connect the reaction rate to the properties of the leaving group, a relationship that is difficult to determine experimentally for all substrates. conicet.gov.arnih.gov
These computational approaches could be directly applied to predict the mechanism of hydrolysis for this compound under various conditions (e.g., acidic, neutral, or basic), determining its stability and degradation pathways.
Table 4: Summary of Computational Findings on Alkyl Phosphate Hydrolysis Mechanisms
| Finding | Computational Method | Significance | Reference |
| Rate-Determining Step Identification | Quantum Mechanics (QM) | Identified as the nucleophilic attack for alkyl phosphates in enzymatic hydrolysis. | merckmillipore.comconicet.gov.ar |
| Transition State (TS) Analysis | QM / DFT | Characterized a dissociative TS for the reaction. | conicet.gov.ar |
| Linear Free Energy Relationship (LFER) Verification | QM / DFT | Confirmed the relationship between reaction rate and leaving group pKa across a wide range of phosphates. | conicet.gov.arnih.gov |
| Solvent-Assisted vs. Substrate-Assisted Pathways | QM / DFT | Calculations can discriminate between different mechanistic possibilities for hydrolysis in solution. | diva-portal.org |
Environmental Fate and Ecological Implications Excluding Toxicity and Hazards
Biodegradation Pathways and Rates in Environmental Systems
Biodegradation is a critical process that determines the persistence of organic compounds in the environment. For organophosphate esters, this process is primarily mediated by microorganisms that can utilize these compounds as a source of phosphorus, carbon, or energy.
In natural environments such as soil and water, a wide range of bacteria and fungi possess the enzymatic machinery to break down organophosphorus compounds. The rate of degradation is influenced by the structure of the molecule and the environmental conditions.
The efficiency of biodegradation is not constant and is influenced by several environmental factors:
Temperature: Microbial activity generally increases with temperature up to an optimal point. Studies on other phosphate (B84403) esters have shown that degradation rates are higher at warmer temperatures. For instance, the half-lives of some triaryl/alkyl phosphate esters in sediment were found to be significantly shorter at 25°C compared to 2°C. tandfonline.com
pH: The pH of the environment affects both the microbial populations and the activity of their enzymes. Optimal pH ranges for the degradation of organophosphate esters have been observed, with significant decreases in degradation rates at highly acidic or alkaline conditions. nih.gov For instance, the optimal degradation of certain phthalate esters, which share structural similarities in terms of ester linkages, was found to be at a pH of 7. nih.gov
Nutrient Availability: The presence of other nutrients can influence the biodegradation of a target compound. In some cases, the presence of an easily metabolizable carbon source can enhance the degradation of the organophosphate through co-metabolism.
Microbial Population: The type and density of the microbial population are crucial. Environments with a history of exposure to organophosphates may harbor microbial communities that are adapted to degrade these compounds more efficiently.
| Environmental Factor | Influence on Biodegradation Efficiency of Organophosphate Esters |
| Temperature | Higher temperatures generally increase the rate of microbial degradation up to an optimum. |
| pH | Affects microbial enzyme activity, with optimal degradation typically occurring near neutral pH. |
| Nutrient Availability | Presence of other nutrients can enhance degradation through co-metabolism. |
| Microbial Population | Adapted microbial communities can lead to faster and more efficient degradation. |
Hydrolytic Degradation in Natural Waters and Soil Matrices
Hydrolysis is a key abiotic degradation pathway for organophosphate esters, involving the cleavage of the ester bond by reaction with water. This process can lead to the formation of less complex and often less toxic compounds. evitachem.comevitachem.com
The rate of hydrolysis of organophosphate esters is highly dependent on both pH and temperature.
pH: Hydrolysis can be catalyzed by both acids and bases. For many organophosphate esters, the rate of hydrolysis is significantly faster under alkaline conditions (higher pH) compared to neutral or acidic conditions. nih.govusu.edu This is because the hydroxide (B78521) ion is a more effective nucleophile than water for attacking the phosphorus center of the ester. For every one-unit increase in pH, the rate of hydrolysis can increase by a factor of 10. usu.edu
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. The relationship between temperature and the rate constant of hydrolysis can often be described by the Arrhenius equation. Kinetic studies on various esters have demonstrated a direct correlation between increasing temperature and a faster rate of hydrolysis. researchgate.netmdpi.com
In aqueous environments, potassium octyl hydrogen phosphate can hydrolyze to form octanol (B41247) and phosphoric acid. evitachem.comevitachem.com The rate of this reaction will be influenced by the ambient pH and temperature of the water body.
| Condition | Effect on Hydrolysis Rate of Organophosphate Esters |
| High pH (Alkaline) | Significantly accelerates the rate of hydrolysis. |
| Low pH (Acidic) | Can catalyze hydrolysis, but generally less effective than alkaline conditions. |
| Neutral pH | Hydrolysis rate is typically at its minimum. |
| High Temperature | Increases the rate of hydrolysis across all pH levels. |
Mobility and Distribution in Soil-Water Systems
The mobility and distribution of this compound in the environment are largely determined by its interaction with soil particles, sediments, and dissolved organic matter.
The movement of organophosphate esters through soil and their distribution between water and solid phases are controlled by adsorption and desorption processes.
Adsorption: This process involves the binding of the chemical to the surface of soil particles and organic matter. The extent of adsorption is often quantified by the soil adsorption coefficient (Kd) or the organic carbon-normalized adsorption coefficient (Koc). chemsafetypro.com For organophosphate esters, a key factor influencing adsorption is the organic carbon content of the soil; higher organic carbon content generally leads to stronger adsorption. uantwerpen.be The hydrophobicity of the molecule, often indicated by its octanol-water partition coefficient (Kow), also plays a significant role, with more hydrophobic compounds exhibiting stronger adsorption. uantwerpen.be
Desorption: This is the reverse process of adsorption, where the chemical is released from the soil particles back into the soil solution. The ease of desorption affects the bioavailability and leachability of the compound. Compounds that are strongly adsorbed tend to be less mobile and less available for microbial degradation or plant uptake.
Given its structure, with a polar phosphate group and a nonpolar octyl chain, this compound is expected to exhibit some affinity for both water and organic phases. Its mobility in soil will therefore be a balance between its solubility in water and its tendency to adsorb to soil organic matter. The potassium ion is generally mobile in soil, but its movement can be influenced by cation exchange processes. epa.gov
| Soil Property | Influence on Mobility of Organophosphate Esters |
| Organic Carbon Content | Higher content leads to increased adsorption and reduced mobility. |
| Clay Content | Can contribute to adsorption, influencing mobility. |
| pH | Can affect the surface charge of soil particles and the speciation of the compound, thereby influencing adsorption. |
Leaching Potential and Soil Mobility Assessment
The movement of this compound through the soil profile is a critical factor in determining its potential impact on groundwater resources. Its mobility is dictated by a combination of the properties of the soil and the tripartite nature of the molecule itself: the phosphate group, the potassium ion, and the organic octyl chain.
Research Findings: Generally, inorganic phosphate exhibits very low mobility in most soil types. mdpi.comusda.govnih.govhawaii.edumdpi.com It tends to be strongly adsorbed to soil particles, particularly clays and minerals rich in iron and aluminum oxides, through ligand exchange mechanisms. mdpi.com In soils with high pH, it can also precipitate with calcium. mdpi.com Potassium is considered to have limited mobility in soil, being more mobile than phosphorus but significantly less so than nitrates. researchgate.net Its movement is largely governed by the soil's cation exchange capacity (CEC), with higher clay and organic matter content leading to lower mobility. researchgate.net
However, as an organophosphate, the mobility of this compound may differ from that of its inorganic constituents. Research on dissolved organic phosphorus (DOP) suggests that some organic forms can be more mobile than inorganic phosphate, potentially leaching to greater depths in low-sorption soils. nih.govresearchgate.net
The surfactant nature of the molecule further complicates its soil mobility. As an anionic surfactant, it possesses a negatively charged head group which may be repelled by the predominantly negative charge of many soil colloids (like clay), potentially increasing its mobility relative to non-ionic or cationic surfactants. geoscienceworld.org Conversely, the hydrophobic eight-carbon (octyl) tail can adsorb to soil organic matter, a process that would retard its movement. greenkeepingeu.com Therefore, the net mobility of this compound is a balance between the repulsive forces acting on its hydrophilic head and the adsorptive forces acting on its hydrophobic tail. In soils with low organic matter, leaching may be more pronounced, while in organic-rich soils, retention is likely to be higher.
| Component/Compound | Expected Relative Soil Mobility | Primary Influencing Factors |
|---|---|---|
| Nitrate (for comparison) | High | High water solubility; minimal adsorption to negatively charged soil particles. |
| Potassium Ion (K+) | Low to Medium | Adsorption to soil colloids via cation exchange. Mobility is higher in sandy soils with low CEC. |
| Inorganic Phosphate (H₂PO₄⁻/HPO₄²⁻) | Very Low | Strong adsorption to Fe/Al oxides; precipitation with Ca in alkaline soils. |
| This compound | Low to Medium (Variable) | Balance of factors: Phosphate group adsorption (lowers mobility), anionic head repulsion (increases mobility), and octyl chain adsorption to organic matter (lowers mobility). Varies significantly with soil type. |
Potential for Bioaccumulation and Volatilization in Ecosystems
Bioaccumulation: The potential for a substance to accumulate in living organisms is a key aspect of its ecological profile. For organophosphate esters (OPEs), bioaccumulation is strongly linked to their hydrophobicity, often indicated by the octanol-water partition coefficient (log Kₒw). researchgate.netnih.gov The presence of the hydrophobic octyl chain in this compound suggests a potential for partitioning into the fatty tissues of aquatic and soil organisms.
Studies on various OPEs have confirmed their presence and bioaccumulation in aquatic biota, including phytoplankton, zooplankton, and fish. researchgate.netproquest.comnih.govresearchgate.net The extent of accumulation is often species-specific and can be influenced by the organism's metabolism and trophic level. researchgate.netnih.gov For instance, some research indicates a positive correlation between the hydrophobicity of OPEs and their bioaccumulation potential. nih.gov Tris(2-ethylhexyl) phosphate, an OPE with a similar branched C8 alkyl group, is noted for its potential for high bioaccumulation in aquatic organisms. nih.gov Given its structure, this compound, while possessing a hydrophilic phosphate group, may exhibit some degree of bioaccumulation driven by its octyl moiety.
| Compound Type | Example | General Bioaccumulation Potential | Key Structural Feature |
|---|---|---|---|
| Aryl Phosphate Ester | Triphenyl Phosphate (TPHP) | Moderate | Aromatic rings contribute to hydrophobicity. |
| Chlorinated Alkyl Phosphate Ester | Tris(2-chloroethyl) phosphate (TCEP) | Low to Moderate | Short, chlorinated alkyl chains. |
| Long-Chain Alkyl Phosphate Ester | Tris(2-ethylhexyl) phosphate (TEHP) | High | Long, branched alkyl chains increase hydrophobicity. |
| This compound | Not Available | Expected to be Low to Moderate | Amphiphilic: Hydrophobic C8 alkyl chain (promotes bioaccumulation) balanced by hydrophilic ionic phosphate head (reduces bioaccumulation). |
Q & A
Q. What are the recommended methods for synthesizing potassium octyl hydrogen phosphate, and how can purity be optimized?
this compound can be synthesized via esterification of octanol with phosphoric acid, followed by neutralization with potassium hydroxide. Key steps include:
- Esterification : React 1-octanol with phosphoric acid (molar ratio 1:1) under controlled temperature (80–100°C) for 4–6 hours.
- Neutralization : Add potassium hydroxide dropwise to the esterified product until pH 7.0–8.0 is achieved.
- Purification : Recrystallize from ethanol or use column chromatography to remove unreacted octanol and byproducts .
- Purity Optimization : Monitor via HPLC (C18 column, mobile phase: 70% methanol/30% water) to ensure ≥98% purity. Adjust reaction time and temperature to minimize residual phosphate impurities .
Q. Which analytical techniques are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H NMR (δ 0.88 ppm for terminal CH₃, δ 1.2–1.6 ppm for -(CH₂)₆-, δ 4.1 ppm for phosphate-linked CH₂) and ³¹P NMR (δ 1–2 ppm for monoalkyl phosphate) confirm structure .
- FT-IR : Peaks at 1050–1150 cm⁻¹ (P=O stretch) and 1250–1300 cm⁻¹ (P-O-C alkyl linkage) .
- Elemental Analysis : Verify K content (theoretical ~12%) via ICP-OES or flame photometry .
Q. What are the stability and storage requirements for this compound?
- Stability : Chemically stable at 20–25°C but hygroscopic. Store in airtight containers with desiccants (e.g., silica gel) to prevent hydrolysis .
- Decomposition : Degrades above 200°C, releasing phosphorus oxides. Avoid prolonged exposure to UV light, which accelerates breakdown .
Advanced Research Questions
Q. How does this compound function in membrane protein extraction, and what are critical experimental parameters?
As a surfactant, it solubilizes membrane proteins by disrupting lipid bilayers. Key parameters:
- Critical Micelle Concentration (CMC) : Determine via conductivity or fluorescence probe assays (e.g., pyrene excitation shifts). For octyl derivatives, CMC ranges 0.5–1.5 mM .
- Buffer Compatibility : Use in 20–50 mM potassium phosphate buffers (pH 6.5–7.5). Avoid divalent cations (e.g., Mg²⁺) to prevent precipitation .
- Activity Preservation : Maintain 0.1–0.5% (w/v) concentration to balance protein stability and detergent efficacy .
Q. How can researchers resolve discrepancies in purity assessments between titration and chromatographic methods?
Discrepancies often arise from:
- Ionic Interferences : Titration (e.g., acid-base) may overestimate purity due to residual KOH or phosphoric acid. Use ion chromatography to quantify free ions .
- Matrix Effects in HPLC : Co-eluting impurities (e.g., dialkyl phosphates) require gradient elution (e.g., 10–90% acetonitrile in 20 min) for baseline separation .
- Standardization : Cross-validate with certified reference materials (CRMs) and report method-specific detection limits (e.g., HPLC: 0.1% vs. titration: 0.5%) .
Q. What role does this compound play in lipid bilayer studies, and how is it integrated into assay protocols?
It modulates lipid packing and permeability in model membranes (e.g., liposomes):
- Membrane Fluidity : Incorporate at 2–5 mol% into phosphatidylcholine bilayers. Monitor via fluorescence anisotropy (e.g., DPH probe) .
- Ion Transport Studies : Use in patch-clamp experiments to assess ion channel activity under varying phosphate concentrations (0.1–10 mM) .
- Contamination Control : Pre-filter solutions (0.22 µm) to remove aggregates that skew dynamic light scattering (DLS) data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
